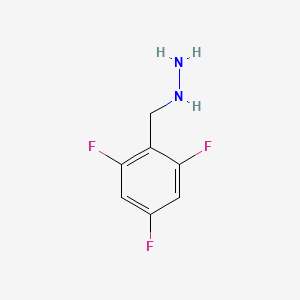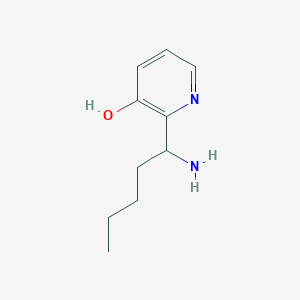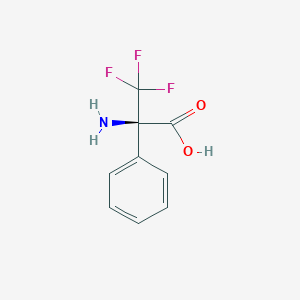![molecular formula C19H21NO6 B12966020 6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B12966020.png)
6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole core, a morpholino group, and a hydroxy-methoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole core and introduce the hydroxy-methoxyphenyl group through electrophilic aromatic substitution. The morpholino group can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the methylene bridge connecting the morpholino and hydroxy-methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding or other interactions, while the morpholino group can enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-((2-Hydroxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol
- 6-((3-Methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol
- 6-((2-Hydroxy-3-methoxyphenyl)(piperidino)methyl)benzo[d][1,3]dioxol-5-ol
Uniqueness
6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C19H21NO6 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
6-[(2-hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C19H21NO6/c1-23-15-4-2-3-12(19(15)22)18(20-5-7-24-8-6-20)13-9-16-17(10-14(13)21)26-11-25-16/h2-4,9-10,18,21-22H,5-8,11H2,1H3 |
InChI-Schlüssel |
DFFOLXUPFKVRIT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1O)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B12965947.png)
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12965955.png)
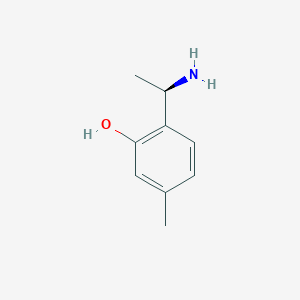
![2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid](/img/structure/B12965962.png)

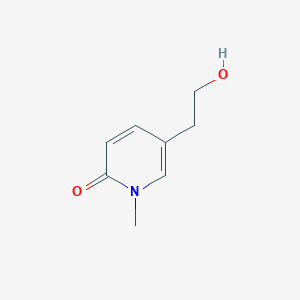

![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)

